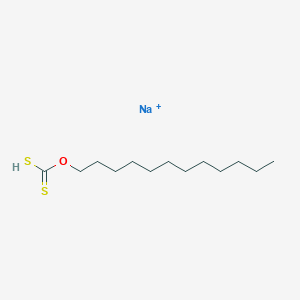

Sodium;dodecoxymethanedithioic acid

説明

Sodium dodecoxymethanedithioic acid is a sodium salt derived from a dithioic acid backbone, characterized by a dodecoxymethane substituent. Dithioic acids (R–C(S)SH) differ from carboxylic acids by replacing oxygen with sulfur at the carbonyl group, resulting in enhanced nucleophilicity and metal-chelating properties .

特性

CAS番号 |

74543-20-7 |

|---|---|

分子式 |

C13H26NaOS2+ |

分子量 |

285.5 g/mol |

IUPAC名 |

sodium;dodecoxymethanedithioic acid |

InChI |

InChI=1S/C13H26OS2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1 |

InChIキー |

MXYZLWDAMHUDMX-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCOC(=S)S.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;dodecoxymethanedithioic acid typically involves the reaction of dodecanol with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dodecyl xanthate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.

Solvent: A polar solvent such as ethanol or methanol is often used to facilitate the reaction.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of sodium;dodecoxymethanedithioic acid involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.

化学反応の分析

Types of Reactions

Sodium;dodecoxymethanedithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the dithioic acid group to thiols or sulfides.

Substitution: The dodecoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions, often in the presence of a catalyst such as palladium.

Major Products Formed

Oxidation: Sulfonic acids, sulfoxides

Reduction: Thiols, sulfides

Substitution: Various alkyl or aryl derivatives

科学的研究の応用

Sodium;dodecoxymethanedithioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to disrupt lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of detergents, cleaning agents, and other industrial products.

作用機序

The mechanism of action of sodium;dodecoxymethanedithioic acid involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption can lead to the solubilization of hydrophobic molecules and the permeabilization of cell membranes. The molecular targets include lipid molecules in biological membranes, and the pathways involved include the disruption of membrane integrity and the solubilization of membrane-bound proteins.

類似化合物との比較

Sodium Thioacetate ()

- Structure : CH₃C(S)SNa (sodium salt of thioacetic acid).

- Key Differences :

- Chain Length : Sodium thioacetate has a short acetyl group, whereas the dodecoxymethane substituent in the target compound introduces a long hydrophobic tail.

- Solubility : Sodium thioacetate is highly water-soluble due to its small size, while the dodecoxymethane group likely reduces aqueous solubility, favoring organic solvents .

- Applications : Sodium thioacetate is used in organic synthesis (e.g., thioester formation), whereas the target compound may serve as a surfactant or heavy metal chelator in industrial processes.

Sodium Dithiocarbamates ()

- Structure : General formula R₂N–C(S)SNa (e.g., sodium 6-methylpyridin-2-ylcarbamodithioate).

- Key Differences :

- Functional Groups : Dithiocarbamates feature a nitrogen-bound organic group, while the target compound has an alkoxy chain.

- Reactivity : Dithiocarbamates exhibit stronger metal-binding capacity (e.g., forming stable complexes with Cu²⁺ or Zn²⁺) due to the N–C(S)S⁻ moiety. The target compound’s dithioic acid group may bind metals less efficiently but could offer pH-dependent solubility advantages .

Dodecyl-Containing Compounds ()

- Examples : Dodecylbenzenesulfonic acid, tert-dodecanethiol.

- Key Comparisons :

- Hydrophobicity : The dodecyl group in these compounds enhances surfactant properties, similar to the dodecoxymethane chain in the target compound.

- Functional Diversity : Dodecylbenzenesulfonic acid (sulfonic acid group) is a strong acid used in detergents, while the target compound’s dithioic acid group may enable redox activity or milder acidity .

EDTA Salts ()

- Structure : Ethylenediaminetetraacetic acid (EDTA) salts (e.g., tetrasodium EDTA).

- Key Differences: Chelation Mechanism: EDTA uses carboxylate and amine groups for polydentate metal binding, whereas the target compound relies on dithioate (–S–S⁻) groups for monodentate or bidentate coordination. Applications: EDTA is widely used in medicine and food preservation for its broad-spectrum chelation. The target compound may specialize in binding transition metals (e.g., Hg²⁺, Pb²⁺) due to sulfur’s affinity for soft acids .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermal Stability and Reactivity

Research Findings and Industrial Relevance

- Surfactant Potential: The dodecoxymethane chain aligns the target compound with dodecyl-based surfactants (e.g., dodecylbenzenesulfonic acid), but its dithioate group may offer unique micelle-forming or redox properties .

- Metal Chelation : While less versatile than EDTA, the dithioate group could enable selective removal of toxic metals (e.g., mercury) in wastewater treatment, as seen in sodium dithiocarbamate applications .

- Regulatory Considerations : Similar to PFDA salts (), long-chain dithioic acids may face scrutiny due to persistence or bioaccumulation risks, necessitating environmental impact studies.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。